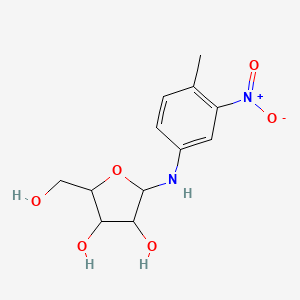
N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, also known as E-3810, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound is known to inhibit the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in the formation of new blood vessels. Inhibition of VEGFR2 activity can prevent the growth of new blood vessels, which is a key process in the development and progression of many types of cancer.
Wirkmechanismus
N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide inhibits the activity of VEGFR2, which is a key protein involved in the formation of new blood vessels. By blocking the activity of VEGFR2, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide can prevent the growth of new blood vessels, which is a critical process in the development and progression of many types of cancer.
Biochemical and physiological effects:
In addition to its effects on VEGFR2 activity, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of several other proteins involved in cancer development and progression, including c-Met and Axl. Additionally, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key process in preventing the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in lab experiments is that it is a well-characterized inhibitor of VEGFR2 activity. This compound has been studied extensively in preclinical models of cancer, and its effects on cancer cells and tumors are well-understood. Additionally, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide is relatively easy to synthesize and can be obtained in high purity.
One limitation of using N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide in lab experiments is that it is a small molecule inhibitor, which means that it may not be effective in all types of cancer cells or tumors. Additionally, the effects of N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide on normal cells and tissues are not well-understood, which could limit its potential use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of combination therapies that include N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide and other drugs that target different aspects of cancer development and progression. Additionally, there is interest in studying the effects of N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide on other types of cancer cells and tumors, as well as its potential use in combination with other types of cancer treatments, such as radiation therapy or immunotherapy. Finally, there is interest in studying the effects of N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide on normal cells and tissues, in order to better understand its potential side effects and limitations.
Synthesemethoden
The synthesis of N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been described in several research articles. One such method involves the reaction of 4-fluoro-3-nitrobenzoic acid with N-ethylmorpholine in the presence of a reducing agent, followed by sulfonation with sulfur trioxide and subsequent reduction with sodium borohydride. This method yields N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide with a high degree of purity and has been used in many studies of this compound.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been studied extensively for its potential use in cancer treatment. In preclinical studies, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N-ethyl-4-fluoro-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of tumors in animal models of cancer.
Eigenschaften
IUPAC Name |
N-ethyl-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-2-15-13(17)10-3-4-11(14)12(9-10)21(18,19)16-5-7-20-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFOUJJVUYFQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4976361.png)

![3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B4976386.png)
![(3-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B4976387.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)
![(2R*,3R*)-3-(dimethylamino)-1'-[(2-methoxy-3-pyridinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4976398.png)
![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4976410.png)



![2-[(5-chloro-2-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4976435.png)


